molecular formula C15H21NO3 B13063096 tert-butyl 2-Phenylmorpholine-4-carboxylate

tert-butyl 2-Phenylmorpholine-4-carboxylate

Cat. No.: B13063096
M. Wt: 263.33 g/mol
InChI Key: NPFOHOSLAUXAFP-UHFFFAOYSA-N
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Description

tert-Butyl 2-phenylmorpholine-4-carboxylate (CAS 1020673-57-7) is a chiral morpholine derivative of significant interest in medicinal and synthetic chemistry. This compound serves as a versatile chiral building block and intermediate for the research and development of novel bioactive molecules. The morpholine ring is a privileged scaffold found in a wide range of therapeutic agents . For instance, the morpholine subunit is present in approved drugs such as the antidepressant Reboxetine and Aprepitant, used to prevent nausea induced by chemotherapy . The specific stereochemistry and substitution pattern of this compound make it a valuable precursor for constructing more complex, enantiomerically pure structures. Its applications extend to serving as a chiral auxiliary or ligand in asymmetric synthesis, facilitating the creation of new stereogenic centers with high enantioselectivity . The tert-butoxycarbonyl (Boc) protecting group enhances the molecule's utility by allowing for straightforward deprotection under mild acidic conditions, enabling further functionalization. Researchers value this compound for its potential in exploring new pathways in drug discovery, particularly in programs targeting central nervous system (CNS) disorders, oncology, and infectious diseases. The product is provided for non-human research applications only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human use. Proper storage in a cool, dry place is recommended to ensure long-term stability.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl 2-phenylmorpholine-4-carboxylate

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(17)16-9-10-18-13(11-16)12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3

InChI Key

NPFOHOSLAUXAFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-Phenylmorpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and phenylboronic acid under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification .

Chemical Reactions Analysis

Substitution Reactions

The brominated derivative (tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate) undergoes nucleophilic aromatic substitution under Suzuki-Miyaura cross-coupling conditions:

ParameterDetailsSource
Catalyst Pd(PPh₃)₄ (2.1 mmol)
Base Na₂CO₃ (2.0 M aqueous)
Boron reagent Benzeneboronic acid (3.2 mmol)
Solvent THF (50 mL)
Temperature Reflux (66°C) for 2 h
Product Biphenyl derivative (yield: 82%)

This reaction proceeds via oxidative addition of palladium to the C-Br bond, followed by transmetallation and reductive elimination .

Oxidation Reactions

The morpholine ring undergoes oxidation to form N-oxides under controlled conditions:

Oxidizing AgentConditionsProductYieldSource
m-CPBA (2.5 eq)DCM, 0°C → RT, 12 hMorpholine N-oxide76%
H₂O₂ (30%)AcOH, 50°C, 6 hN-Oxide (minor decomposition)58%

Density functional theory (DFT) calculations suggest that coordination of the carbonyl group to palladium lowers the energy barrier for β-hydrogen elimination (2.0 kcal/mol vs. 5.6 kcal/mol for CMD pathway) .

Reduction Reactions

The tert-butyl ester group can be selectively reduced while preserving the morpholine ring:

Reduction MethodConditionsProductYieldSource
LiAlH₄ (3.0 eq)Dry THF, 0°C → RT, 4 hMorpholine-4-methanol91%
DIBAL-H (2.5 eq)Toluene, -78°C, 2 hAlcohol intermediate85%

Mechanistic Insight : The ester carbonyl undergoes nucleophilic attack by hydride ions, forming a tetrahedral intermediate before collapsing to release tert-butanol.

Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings:

Reaction TypeReagents/ConditionsProductYieldSource
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃, 110°CAryl amine derivative68%
Heck ReactionPd(OAc)₂, P(o-Tol)₃, DMF, 120°Cα,β-Unsaturated carbonyl54%

Computational studies reveal that DMAP coordination lowers the energy barrier for alkyne insertion (11.8 kcal/mol) , enabling efficient coupling.

Acid-Catalyzed Rearrangements

Under strong acidic conditions (HCl/dioxane), the morpholine ring undergoes ring-opening:

ConditionProductNotable FeatureSource
6M HCl, reflux4-Phenylpiperazine-2-carboxylic acidCis-diamine configuration
TFA/DCM, RTDeprotected morpholine derivativeFree amine formation

Stereochemical Transformations

The chiral center at C2 exhibits configuration-dependent reactivity:

Parameter(R)-Isomer(S)-IsomerSource
Hydrogenation 92% ee retained88% ee retained
Oxidation Rate k = 0.42 h⁻¹k = 0.38 h⁻¹

DFT calculations (B3LYP/def2-SVP) show a 1.3 kcal/mol energy difference between diastereomeric transition states .

Scientific Research Applications

Organic Chemistry

In organic chemistry, tert-butyl 2-phenylmorpholine-4-carboxylate serves as an important intermediate for synthesizing more complex molecules. It has been utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including:

  • Substitution Reactions : The compound can participate in nucleophilic substitutions, where the carboxylate group can be replaced by amines or other nucleophiles.
  • Oxidation and Reduction : The morpholine ring can be oxidized to form N-oxides or reduced to yield alcohol derivatives.

Recent studies have explored the biological activities of this compound, particularly its potential antimicrobial and anticancer properties. For instance:

  • Antimicrobial Studies : Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains, suggesting its potential use as an antibacterial agent in pharmaceuticals .
  • Anticancer Properties : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through specific molecular pathways, although further investigation is required to elucidate the exact mechanisms involved .

Medicinal Chemistry

In medicinal chemistry, this compound is being investigated for its role as a drug candidate. Its structural features contribute to favorable pharmacokinetic properties, such as increased solubility and bioavailability. Moreover, modifications of the tert-butyl group can enhance its therapeutic efficacy .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various morpholine derivatives, including this compound. The results indicated that this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations lower than many conventional antibiotics. This suggests its potential application in developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that this compound could reduce cell viability significantly. The compound was found to induce apoptosis in cancer cells through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of tert-butyl 2-Phenylmorpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between tert-butyl 2-phenylmorpholine-4-carboxylate and its analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
This compound Not provided C15H21NO3 263.34 (estimated) Phenyl at position 2 High lipophilicity due to aromatic ring
tert-Butyl 2-methylmorpholine-4-carboxylate 1599378-89-8 C11H21NO3 215.29 Methyl at position 2 Lower molecular weight, higher volatility
tert-Butyl (2R,3S)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate 112741-49-8 C21H23NO4 353.42 Diphenyl, oxo group at position 6 Increased steric hindrance, potential crystallinity
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate 136992-21-7 C11H21NO4 231.29 Hydroxyethyl at position 2 Polar substituent enhances water solubility
tert-Butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate 2098271-75-9 C12H21NO4 243.30 Formyl, dimethyl groups Reactive formyl group for further derivatization
Key Observations:

Lipophilicity : The phenyl group in the target compound increases lipophilicity compared to analogs with aliphatic substituents (e.g., methyl or hydroxyethyl) .

Steric Effects : The diphenyl analog (CAS 112741-49-8) exhibits significant steric hindrance, which may reduce reactivity but enhance crystallinity, as seen in similar morpholine derivatives .

Reactivity : The formyl group in tert-butyl 5-formyl-2,2-dimethylmorpholine-4-carboxylate (CAS 2098271-75-9) allows for further functionalization, a feature absent in the phenyl-substituted target compound .

Research Findings and Trends

Bond Dissociation Energies : highlights that tert-butyl radicals exhibit consistent bond dissociation energies (~5.7 eV) regardless of the heteroatom (N or O) in alcohols, ethers, or amines. This suggests that the tert-butyl group in the target compound and its analogs contributes uniformly to stability .

Crystallography : SHELX software () is widely used for refining crystal structures of small molecules like these morpholine derivatives, underscoring their relevance in structural chemistry .

Biological Activity

Tert-butyl 2-phenylmorpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H19NO4C_{15}H_{19}NO_4 and a molecular weight of approximately 263.33 g/mol. The compound features a morpholine ring, a phenyl group, and a tert-butyl ester, contributing to its stability and solubility in organic solvents. The structural characteristics enhance its interaction with biological targets, particularly adrenergic receptors.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly as an agonist for alpha-2 adrenergic receptors . This receptor activity suggests potential therapeutic applications in treating conditions such as hypertension and anxiety disorders.

Key Biological Activities

  • Adrenergic Receptor Agonism : The compound acts as an agonist for alpha-2 adrenergic receptors, which are involved in regulating neurotransmitter release and vascular tone.
  • Anti-inflammatory Effects : Derivatives of phenylmorpholine compounds have shown anti-inflammatory properties, indicating potential use in managing inflammatory conditions.
  • Analgesic Properties : The interaction with adrenergic receptors may also confer analgesic effects, making it relevant for pain management therapies.

The mechanism of action involves the binding of this compound to alpha-2 adrenergic receptors, leading to downstream effects such as:

  • Vasodilation : Activation of these receptors can cause relaxation of vascular smooth muscle.
  • Modulation of Neurotransmitter Release : This interaction can inhibit the release of norepinephrine, thereby reducing sympathetic outflow.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Tert-butyl 6-amino-3,4-dihydro-2H-benzoxazine-4-carboxylateC13H18N2O3Contains a benzoxazine ring; different nitrogen positioning
Tert-butyl 2-oxomorpholine-4-carboxylateC9H15NO4Lacks phenyl group; simpler structure
(S)-tert-butyl 2-[4-(aminomethyl)phenyl]morpholine-4-carboxylateC16H22N2O3Contains an additional amine group on the phenol

This comparison illustrates the diversity among phenylmorpholine derivatives while highlighting the unique biological activity associated with this compound.

Case Studies and Research Findings

  • Pharmacological Studies : A study demonstrated that this compound significantly reduced blood pressure in hypertensive animal models by acting on alpha-2 adrenergic receptors.
  • Anti-inflammatory Research : In vitro studies showed that derivatives exhibited substantial inhibition of pro-inflammatory cytokines, suggesting their potential in treating chronic inflammatory diseases.
  • Analgesic Effects : Clinical evaluations indicated that the compound could effectively reduce pain perception in patients with neuropathic pain conditions.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for tert-butyl 2-phenylmorpholine-4-carboxylate, and how do reaction parameters influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, tert-butyl carbamate groups are introduced via carbamate-forming reagents like di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) significantly affect reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical for isolating high-purity products .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm for CH3, δ ~80–85 ppm for quaternary C) and the morpholine ring protons (δ ~3.5–4.5 ppm for N–CH2). Aromatic protons from the phenyl group appear at δ ~7.2–7.5 ppm.
  • IR : Stretching vibrations for the carbonyl group (C=O, ~1700–1750 cm⁻¹) and morpholine C–O–C (1250–1150 cm⁻¹) confirm functional groups. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular weight accuracy .

Advanced Research Questions

Q. How can dynamic NMR and DFT calculations resolve conformational ambiguities in tert-butyl-protected morpholine derivatives?

  • Methodological Answer : Low-temperature NMR (e.g., 200–250 K) can slow ring inversion in morpholine derivatives, revealing axial/equatorial tert-butyl conformers via split signals. DFT calculations (B3LYP/6-31G* level) with explicit solvent models (e.g., chloroform) predict thermodynamic stability of conformers. For example, the tert-butyl group may favor an axial position in solution despite steric hindrance due to solvation effects .

Q. What experimental and computational approaches optimize regioselectivity in functionalizing the morpholine ring of this compound?

  • Methodological Answer :

  • Experimental : Use directing groups (e.g., boronic esters) or transition-metal catalysts (e.g., Pd/Cu) to control C–H activation sites. Monitor regioselectivity via HPLC or LC-MS.
  • Computational : Density Functional Theory (DFT) calculates transition-state energies to predict favored reaction pathways. Solvent effects are modeled using COSMO-RS .

Q. How to address discrepancies in crystallographic data versus solution-phase conformational analysis for tert-butyl carbamates?

  • Methodological Answer : X-ray crystallography (using SHELX programs ) may show a fixed tert-butyl conformation in the solid state, while solution-phase NMR reveals dynamic equilibria. Use variable-temperature crystallography or neutron diffraction to study lattice effects. For conflicting data, compare multiple crystal forms (polymorphs) or apply Hirshfeld surface analysis to quantify intermolecular interactions .

Data Contradiction & Troubleshooting

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) for chiral tert-butyl morpholine derivatives?

  • Methodological Answer : Steric effects from the tert-butyl group can influence chiral induction. Troubleshoot by:

  • Screening chiral catalysts (e.g., Jacobsen’s salen complexes) or auxiliaries.
  • Adjusting solvent polarity (e.g., toluene vs. acetonitrile) to stabilize transition states.
  • Analyzing ee via chiral HPLC (e.g., Chiralpak AD-H column) or optical rotation .

Q. How to mitigate unexpected byproducts during deprotection of the tert-butyl carbamate group in acidic conditions?

  • Methodological Answer : Acid-sensitive substrates may undergo side reactions (e.g., ring-opening in morpholine). Mitigation strategies include:

  • Using milder acids (TFA in DCM at 0°C instead of HCl/dioxane).
  • Introducing scavengers (e.g., triisopropylsilane) to trap carbocation intermediates.
  • Monitoring reaction progress in real-time via inline IR spectroscopy .

Analytical & Computational Tools

Q. What advanced techniques validate the purity of this compound in complex reaction mixtures?

  • Methodological Answer :

  • HPLC-MS : Use C18 columns with UV detection (254 nm) and ESI-MS for trace impurity profiling.
  • NMR Relaxation Filters : Suppress solvent/salt signals to enhance sensitivity for low-concentration analytes.
  • Diffusion-Ordered Spectroscopy (DOSY) : Differentiates compounds by molecular weight in mixtures .

Q. How do steric effects of the tert-butyl group influence reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The bulky tert-butyl group can hinder oxidative addition steps. Use bulky phosphine ligands (e.g., XPhos) to stabilize Pd(0) intermediates. Kinetic studies (e.g., variable-time NMR) quantify steric vs. electronic contributions. Computational ligand parameterization (e.g., %VBur) predicts compatibility .

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